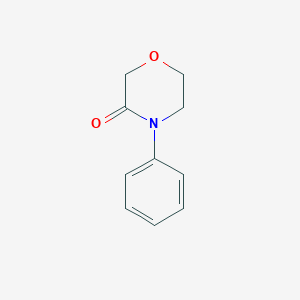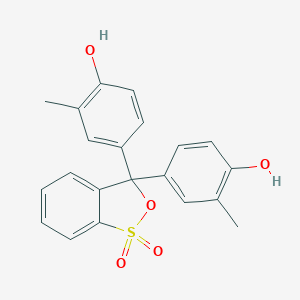
Cresol red
Vue d'ensemble
Description
Cresol Red is an anionic dye that has been extensively studied for its interactions with various substances and its applications in different fields. It is a weak organic diacid and serves as a pH indicator due to its color change in response to pH variations . Cresol Red has been used in spectrophotometric methods for pH measurements, as a complexometric indicator, and in the study of acid-base interactions .
Synthesis Analysis
While the provided papers do not detail the synthesis of Cresol Red, they do discuss its incorporation into various systems. For instance, Cresol Red has been immobilized in silica films derived by sol–gel processes, which involve the transition from a colloidal solution (sol) into a solid (gel) . The encapsulation of Cresol Red using sol–gel methods in the presence of surfactants has also been reported, which affects the pH range and efficiency of Cresol Red loading .
Molecular Structure Analysis
The molecular structure of Cresol Red allows it to form stable colored chelates with metal ions and to interact with other molecules through its oxygen and sulfur atoms, as well as aromatic rings . Its structure is also responsible for its color change in response to pH variations, which is utilized in pH indicator applications .
Chemical Reactions Analysis
Cresol Red can interact with cationic surfactants, forming ion-pair complexes in pre-micellar regions and being solubilized in micelles above the critical micelle concentration (cmc) . It also forms complexes with metal ions, such as tungsten, which can be used for spectrophotometric determinations . The interaction with bovine serum albumin (BSA) under ultrasonic irradiation has been studied, revealing that Cresol Red derivatives can cause sonodynamic and sonocatalytic damage to BSA molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of Cresol Red have been characterized in various studies. Its interaction with cationic surfactants has been investigated using thermodynamic and spectroscopic methods, revealing insights into the micellization process and the effects of temperature and surfactant structure on the cmc . The protonation degree of Cresol Red in frozen aqueous solutions has been examined, showing a significant enhancement in the solid state . Additionally, Cresol Red has been used in the study of biotransformation by a fungal strain, leading to its decolorization and the identification of metabolites .
Cresol Red's spectrophotometric determination in mixtures has been developed, allowing for its measurement in the presence of other components . Its physical–chemical characteristics have been detailed for spectrophotometric seawater pH measurements, providing a comprehensive understanding of its behavior over a range of temperatures and salinities . The structural, optical, and pH-stimulus response properties of Cresol Red immobilized in nanocomposite silica films have been compared across different synthetic routes, highlighting the impact of dye incorporation on film properties .
The influence of pH on Cresol Red's inhibiting characteristics when incorporated in chitosan coatings on zinc has been investigated, demonstrating its potential as a corrosion inhibitor and the importance of preparation methods .
Applications De Recherche Scientifique
pH Indicator in Histochemical Methods
- Summary of Application : Cresol Red is used as a pH indicator in histochemical methods . For example, it has been used to determine the pH of the digestive tract of mosquitoes .
- Methods of Application : In one study, mosquitoes were fed meals containing Cresol Red, and the color change in the mosquito’s guts was observed . The color of the guts was then compared with Cresol Red solutions of different pH .
- Results or Outcomes : The color change in the mosquito’s guts indicated the pH of their digestive tract .
Electrophoresis Indicator
- Summary of Application : Cresol Red can be used as a molecular weight marker in agarose gel electrophoresis and polyacrylamide gel electrophoresis to track the progress of the gel run .
- Results or Outcomes : The use of Cresol Red in the loading dye results in gels with much less shadow, particularly for ethidium bromide stained gels, making DNA bands clearer .
PCR Time-Savings
- Summary of Application : Cresol Red can be added to the PCR master mix before performing PCR to save time and prevent cross-contamination between samples .
- Methods of Application : Typically, the addition of Cresol Red does not interfere with Taq Polymerase . For example, in a 20 µl reaction, you can add 4 µl of 5x Cresol Red/sucrose loading buffer .
- Results or Outcomes : The addition of Cresol Red to the PCR master mix can save time and prevent cross-contamination between samples .
Amplification Indicator in Isothermal Reactions
- Summary of Application : Cresol Red can be used as an amplification indicator in isothermal reactions .
- Methods of Application : The specifics of how Cresol Red is used in isothermal amplification are not detailed in the source .
- Results or Outcomes : The use of Cresol Red in isothermal amplification is not detailed in the source .
Detection of Urease After PAGE
- Summary of Application : Cresol Red is commonly used with lead acetate for the detection of urease after Polyacrylamide Gel Electrophoresis (PAGE) .
- Methods of Application : The specifics of how Cresol Red is used in the detection of urease after PAGE are not detailed in the sources .
- Results or Outcomes : The use of Cresol Red in the detection of urease after PAGE is not detailed in the sources .
Routine pH Assessments
- Summary of Application : Cresol Red is a widely used pH indicator for routine pH assessments like microbial culture media preparations .
- Methods of Application : Cresol Red is added to the microbial culture media, and the color change is observed to determine the pH .
- Results or Outcomes : The use of Cresol Red in microbial culture media preparations allows for routine pH assessments .
Monitoring pH in Aquaria
- Summary of Application : Cresol Red is frequently used for monitoring the pH in aquaria .
- Methods of Application : Cresol Red is added to the aquarium water, and the color change is observed to determine the pH .
- Results or Outcomes : The use of Cresol Red in aquariums allows for routine pH assessments .
Detection of Urease After PAGE
- Summary of Application : Cresol Red is commonly used with lead acetate for the detection of urease after Polyacrylamide Gel Electrophoresis (PAGE) .
- Methods of Application : The specifics of how Cresol Red is used in the detection of urease after PAGE are not detailed in the sources .
- Results or Outcomes : The use of Cresol Red in the detection of urease after PAGE is not detailed in the sources .
Propriétés
IUPAC Name |
4-[3-(4-hydroxy-3-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O5S/c1-13-11-15(7-9-18(13)22)21(16-8-10-19(23)14(2)12-16)17-5-3-4-6-20(17)27(24,25)26-21/h3-12,22-23H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRMNDMBJQTZHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C=C4)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
62625-29-0 (mono-hydrochloride salt) | |
| Record name | Cresol red | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001733126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8061929 | |
| Record name | Cresol Red | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Reddish-brown solid; [Merck Index] Reddish-brown or green odorless solid; [CHEMINFO] Crystalline solid; [MSDSonline] | |
| Record name | Cresol red | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8334 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Cresol red | |
CAS RN |
1733-12-6 | |
| Record name | Cresol red | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1733-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cresol red | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001733126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cresol red | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7224 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cresol Red | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cresol red | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.513 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CRESOL RED | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/839K2R4B8K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





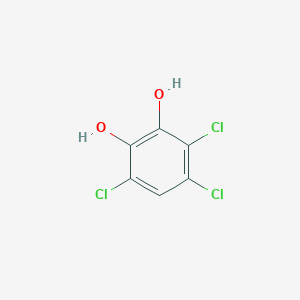
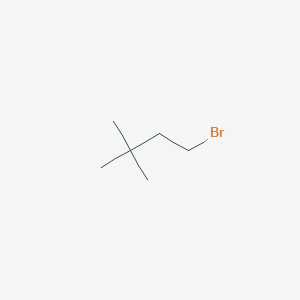


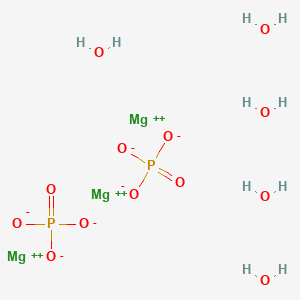
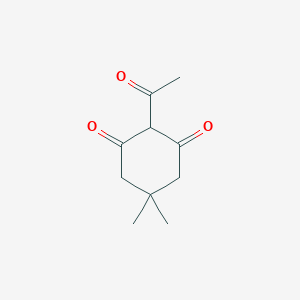
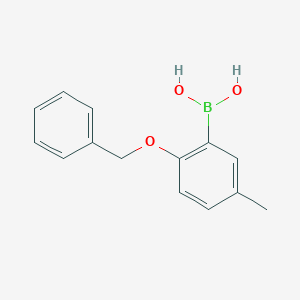



![3-[(Diethylamino)methyl]-4-methoxybenzaldehyde](/img/structure/B154933.png)
